molecular formula C6H2F2IN3 B13475557 2-Azido-1,3-difluoro-5-iodobenzene

2-Azido-1,3-difluoro-5-iodobenzene

Cat. No.: B13475557
M. Wt: 281.00 g/mol
InChI Key: LNBFCZPBSRNPAV-UHFFFAOYSA-N
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Description

2-Azido-1,3-difluoro-5-iodobenzene is a halogenated aromatic compound featuring an azide (-N₃) group at position 2, fluorine atoms at positions 1 and 3, and an iodine atom at position 4. This compound is structurally distinct due to the combination of electron-withdrawing substituents (F and I) and the reactive azide group, which facilitates applications in click chemistry, particularly in Huisgen 1,3-dipolar cycloadditions to form 1,2,3-triazoles . However, analogous fluorinated benzene derivatives are synthesized via nucleophilic aromatic substitution or diazotization reactions under controlled conditions .

The fluorine atoms enhance the compound’s stability and influence its electronic properties, making it a versatile intermediate in medicinal chemistry and materials science .

Properties

Molecular Formula

C6H2F2IN3

Molecular Weight

281.00 g/mol

IUPAC Name

2-azido-1,3-difluoro-5-iodobenzene

InChI

InChI=1S/C6H2F2IN3/c7-4-1-3(9)2-5(8)6(4)11-12-10/h1-2H

InChI Key

LNBFCZPBSRNPAV-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1F)N=[N+]=[N-])F)I

Origin of Product

United States

Preparation Methods

The synthesis of 2-Azido-1,3-difluoro-5-iodobenzene typically involves the introduction of the azido group to a pre-functionalized benzene ring. One common method is the diazotization of aniline derivatives followed by azidation. The reaction conditions often require the use of sodium nitrite and hydrochloric acid to form the diazonium salt, which is then treated with sodium azide to introduce the azido group. Industrial production methods may involve similar steps but are optimized for larger scale synthesis and higher yields .

Chemical Reactions Analysis

2-Azido-1,3-difluoro-5-iodobenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The azido group can be replaced by other nucleophiles under suitable conditions.

    Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The compound can undergo oxidation to form various oxidized products. Common reagents used in these reactions include sodium azide, hydrogen gas, and various oxidizing agents.

Scientific Research Applications

2-Azido-1,3-difluoro-5-iodobenzene has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: The compound can be used in bioconjugation reactions to label biomolecules with azido groups.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Azido-1,3-difluoro-5-iodobenzene involves its reactivity towards nucleophiles and electrophiles. The azido group is particularly reactive and can participate in click chemistry reactions, forming stable triazole linkages. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table compares 2-Azido-1,3-difluoro-5-iodobenzene with key analogues, focusing on substituent effects, reactivity, and applications:

Compound Name Substituents (Positions) Key Functional Groups Reactivity/Applications Stability Considerations
2-Azido-1,3-difluoro-5-iodobenzene -N₃ (2), -F (1,3), -I (5) Azide, Halogens Click chemistry (triazole synthesis), bioconjugation, cross-coupling via iodine Thermally sensitive (azide decomposition risk)
2-Bromo-1,3-difluoro-5-iodobenzene -Br (2), -F (1,3), -I (5) Halogens Suzuki/Miyaura cross-coupling, pharmaceutical intermediates High thermal stability
2-Bromo-3-(difluoromethoxy)-4-fluoro-1-iodobenzene -Br (2), -OCHF₂ (3), -F (4), -I (1) Halogens, Ether Agrochemicals, fluorinated polymers Hydrolytically stable (ether group)

Key Observations :

  • Azide vs. Bromine : The azide group in 2-Azido-1,3-difluoro-5-iodobenzene enables unique reactivity (e.g., triazole formation) but introduces thermal instability compared to brominated analogues like 2-Bromo-1,3-difluoro-5-iodobenzene, which are more stable and suited for cross-coupling reactions .
  • Electronic Effects : Fluorine atoms in all three compounds enhance electron-withdrawing effects, activating the benzene ring for nucleophilic substitution. However, the iodine atom at position 5 in 2-Azido-1,3-difluoro-5-iodobenzene offers a sterically accessible site for further functionalization .
  • Applications : Brominated derivatives dominate industrial applications (e.g., pharmaceuticals, agrochemicals) due to their stability and predictable reactivity, whereas azido derivatives are niche intermediates in research-oriented click chemistry .
Stability and Handling
  • 2-Azido-1,3-difluoro-5-iodobenzene : Requires storage in light-protected containers at controlled temperatures due to the azide group’s sensitivity to heat and light .
  • Brominated Analogues : Exhibit superior stability, enabling long-term storage at room temperature without degradation .
Market and Industrial Relevance
  • Brominated derivatives like 2-Bromo-1,3-difluoro-5-iodobenzene dominate market reports, with feasibility studies highlighting their scalability in pharmaceutical and agrochemical production .

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